molecular formula C19H17N3O3S B14979341 5-amino-1-(2-furylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(2-furylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B14979341
M. Wt: 367.4 g/mol
InChI Key: YNGIOXLZAWEIFH-UHFFFAOYSA-N
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Description

“5-amino-1-(2-furylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one” is a complex organic compound that features a unique combination of functional groups, including an amino group, a furan ring, a methoxyphenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-1-(2-furylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Attachment of the methoxyphenyl group: This step might involve a Suzuki coupling reaction between a boronic acid derivative of the methoxyphenyl group and a halogenated thiazole.

    Formation of the pyrrolone ring: This could be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the furan ring: This might be achieved through a Friedel-Crafts alkylation reaction.

    Amination: The final step would involve introducing the amino group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazole rings.

    Reduction: Reduction reactions can target the nitro group if present or reduce double bonds within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

    Material Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “5-amino-1-(2-furylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or cell membranes, and the pathways involved could range from signal transduction to metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(2-furylmethyl)-4-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
  • 5-amino-1-(2-furylmethyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

Uniqueness

The unique combination of functional groups in “5-amino-1-(2-furylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one” provides it with distinct chemical and biological properties that differentiate it from similar compounds. These properties could include enhanced reactivity, specific binding affinities, or unique electronic characteristics.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol

InChI

InChI=1S/C19H17N3O3S/c1-24-13-6-4-12(5-7-13)15-11-26-19(21-15)17-16(23)10-22(18(17)20)9-14-3-2-8-25-14/h2-8,11,20,23H,9-10H2,1H3

InChI Key

YNGIOXLZAWEIFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CC4=CC=CO4)O

Origin of Product

United States

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